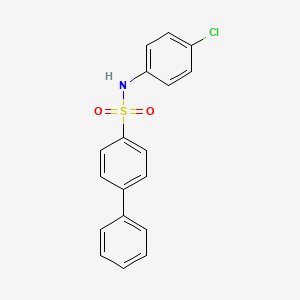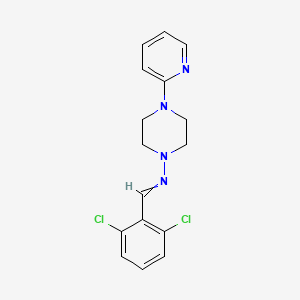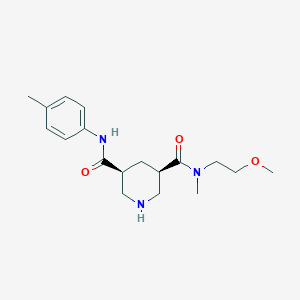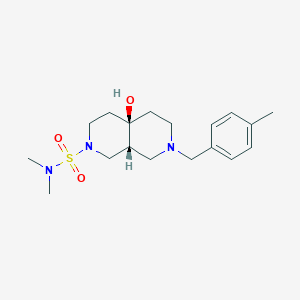![molecular formula C21H22N4O2 B5690767 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)
5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in the transport of cholesterol and is highly expressed in activated microglia and astrocytes in the central nervous system. DPA-714 has been extensively studied for its potential applications in neuroimaging and neuroinflammatory diseases.
Mecanismo De Acción
DPA-714 binds to 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide, which is upregulated in activated microglia and astrocytes in the central nervous system. The binding of DPA-714 to 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide results in the modulation of immune responses and the regulation of mitochondrial function. DPA-714 has been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate the immune response in the central nervous system. It reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and promotes the production of anti-inflammatory cytokines such as IL-10. DPA-714 has also been shown to regulate mitochondrial function by increasing the expression of mitochondrial genes and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-714 has several advantages for lab experiments. It is a highly selective ligand for 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide and has been extensively studied for its applications in neuroimaging and neuroinflammatory diseases. However, DPA-714 has some limitations for lab experiments. It has a short half-life and requires a high dose for in vivo imaging. It also has low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of DPA-714. One direction is to optimize the synthesis of DPA-714 to produce higher yields and purity. Another direction is to develop new ligands for 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide with higher affinity and selectivity. The use of DPA-714 in combination with other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) is also an area of future research. Additionally, the potential applications of DPA-714 in other diseases such as cancer and cardiovascular diseases should be explored.
Métodos De Síntesis
The synthesis of DPA-714 involves a series of chemical reactions starting from 3,3-diphenylpiperidin-4-one. The intermediate compounds are then reacted with 2-amino-5-chlorobenzophenone to obtain the final product. The synthesis of DPA-714 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its applications in neuroimaging and neuroinflammatory diseases. It has been used as a radioligand for positron emission tomography (PET) imaging of 5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide in vivo. PET imaging with DPA-714 has been shown to be a useful tool for the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c22-19(26)20-23-18(27-24-20)14-25-13-7-12-21(15-25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H2,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAFPIQVHBGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C(=O)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,3-Diphenylpiperidin-1-YL)methyl]-1,2,4-oxadiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-(3R,4S)-1-{2-[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(5-methyl-2-furyl)-3-pyrrolidinamine dihydrochloride](/img/structure/B5690697.png)
![4-[(benzyloxy)carbonyl]phenyl 2-furoate](/img/structure/B5690706.png)
![4-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-4-methylpyrrolidin-2-one](/img/structure/B5690710.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690713.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)

![(3aR*,9bR*)-2-[(dimethylamino)sulfonyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690750.png)

![methyl 5-{[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5690775.png)
![3-{5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5690780.png)
![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)